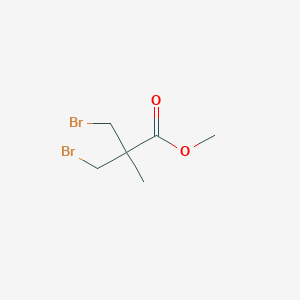
2-chloro-1,3-thiazole-4-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1,3-thiazole-4-carbohydrazide (CTC) is an important organic compound with broad applications in the field of scientific research. CTC has been used in a variety of laboratory experiments and has been used to synthesize other compounds. It has been studied for its biochemical and physiological effects, and its advantages and limitations for lab experiments have been explored.
科学的研究の応用
2-chloro-1,3-thiazole-4-carbohydrazide has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds such as 1,2,3-triazole-4-carbohydrazide and 1,3,4-thiadiazole-5-carbohydrazide. It has also been used to synthesize polymers, dyes, and pharmaceuticals. This compound has also been used in the study of enzyme kinetics, protein folding, and the structure of proteins.
作用機序
The mechanism of action of 2-chloro-1,3-thiazole-4-carbohydrazide is not yet fully understood. It is known that this compound binds to certain enzymes and proteins and that it can affect their activity. It is also known that this compound can interact with certain molecules and ions in the body and that it can affect their activity.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory, anti-fungal, and anti-bacterial properties. It has also been found to have anti-tumor and anti-cancer properties. This compound has been studied for its effects on the immune system, and it has been found to have immunosuppressive and immunostimulatory effects.
実験室実験の利点と制限
2-chloro-1,3-thiazole-4-carbohydrazide has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and can be used in a variety of experiments. It also has a low toxicity and can be used in a variety of solvent systems. However, this compound has some limitations for use in laboratory experiments. It is not very stable in water and can decompose in the presence of light and heat.
将来の方向性
There are several future directions for 2-chloro-1,3-thiazole-4-carbohydrazide research. One possible direction is to explore its applications in the development of new drugs and therapies. Another possible direction is to explore its potential as a therapeutic agent for cancer and other diseases. Additionally, further research could be done to explore its effects on the immune system and its potential as an immunosuppressive or immunostimulatory agent. Finally, further research could be done to explore its potential as a catalyst for chemical reactions.
合成法
2-chloro-1,3-thiazole-4-carbohydrazide can be synthesized using several methods. The most common method is the reaction of 1,3-thiazole-4-carbohydrazide with a chlorinating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out in a solvent such as dichloromethane or toluene and the product is purified with a column chromatography. Other methods of synthesis include the reaction of 1,3-thiazole-4-carbohydrazide with a halogenating agent such as bromine or iodine, the reaction of 1,3-thiazole-4-carbohydrazide with an alkylating agent such as ethyl bromide or ethyl iodide, and the reaction of 1,3-thiazole-4-carbohydrazide with a nitrating agent such as nitric acid or nitrobenzene.
特性
IUPAC Name |
2-chloro-1,3-thiazole-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3OS/c5-4-7-2(1-10-4)3(9)8-6/h1H,6H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSJNKZETCSOKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Cl)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B6616864.png)


![Benzenesulfonamide, N-[(phenylamino)carbonyl]-](/img/structure/B6616902.png)




![1-[(tert-butoxy)carbonyl]azetidine-3,3-dicarboxylic acid](/img/structure/B6616934.png)

![Methanone,benzo[b]thien-5-yl-4-morpholinyl-](/img/structure/B6616941.png)
